molecular formula C14H16N2O B11148800 N-isopropyl-2-(1H-pyrrol-1-yl)benzamide

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11148800
M. Wt: 228.29 g/mol
InChI Key: SZPQCTCUFBXLSE-UHFFFAOYSA-N
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Description

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with an isopropyl group attached to the nitrogen atom and a pyrrole ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of N-isopropyl-2-(1H-pyrrol-1-yl)benzylamine.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-propan-2-yl-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C14H16N2O/c1-11(2)15-14(17)12-7-3-4-8-13(12)16-9-5-6-10-16/h3-11H,1-2H3,(H,15,17)

InChI Key

SZPQCTCUFBXLSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N2C=CC=C2

Origin of Product

United States

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